![molecular formula C23H24O2 B1671071 3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid CAS No. 1010694-08-2](/img/structure/B1671071.png)

3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid

Übersicht

Beschreibung

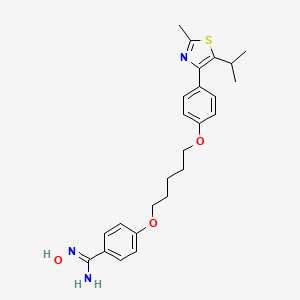

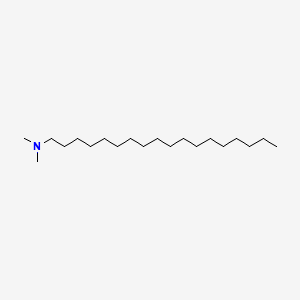

The compound “3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid” is a type of aromatic retinoid . Aromatic retinoids with a meta-substituted aromatic ring bridge, such as this compound, function as retinoid receptor panagonists by activating both retinoic acid and retinoid X receptors to induce gene transcription . This makes them potential candidates for retinoid drug development .

Wissenschaftliche Forschungsanwendungen

RXR-Selective Agonism

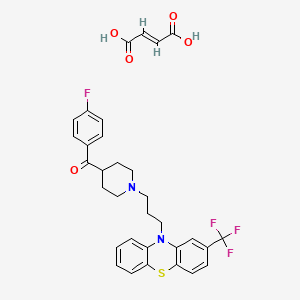

Compounds structurally related to 3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, such as sulfonic acid analogues and novel analogues, have been synthesized and evaluated for their potential as selective retinoid X receptor (RXR) agonists. These analogues have shown promise in binding RXR and in assays related to RXR-responsive element-mediated transcriptional activities. Their effectiveness in inhibiting proliferation in cutaneous T-cell lymphoma (CTCL) cells suggests their therapeutic potential, with several compounds displaying more selective RXR activation and minimal cross-signaling with the retinoic acid receptor (Heck et al., 2016).

Dual Emissions in Fluorescence

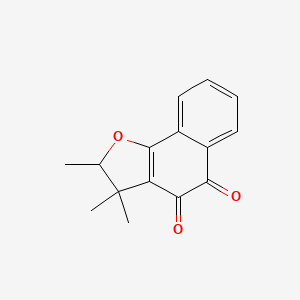

A derivative, 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, exhibits unique tunable fluorescence emissions based on different solvent conditions, pH levels, and excitation wavelengths. This compound shows independent dual fluorescence emissions, indicating its potential applications in the fields of fluorescent materials and sensors (Singh & Baruah, 2017).

Synthesis and Evaluation of Derivatives

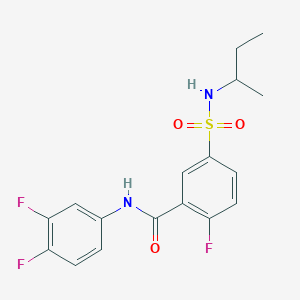

2-[(3-Cyano-1-Oxo-4-(3,4,5-Trimethoxyphenyl)-1,2,3,4-Tetrahydronaphthalen-2-Yl) Thio] Benzoic Acid Derivatives have been synthesized with significant stereo selectivity and improved yields. These compounds were assessed for their biological activity, showcasing the versatility and application of the core structure in medicinal chemistry (Chaitramallu et al., 2017).

PET Imaging Studies

RXR partial agonist derivatives, such as 1-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino]benzotriazole-5-carboxylic Acid, have been labeled with carbon-11 for PET imaging studies. These studies aim to examine brain uptake and biodistribution, providing insights into their potential treatment applications for central nervous system diseases (Shibahara et al., 2017).

Stem Cell Differentiation

Synthetic retinoid derivatives, including analogues of 3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, have been explored for their ability to induce stem cell differentiation, particularly in neural tissues. These studies underscore the importance of structural modifications in enhancing biological activity and stability compared to all-trans-retinoic acid (Christie et al., 2008).

Eigenschaften

IUPAC Name |

3-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2/c1-22(2)12-13-23(3,4)20-15-17(10-11-19(20)22)9-8-16-6-5-7-18(14-16)21(24)25/h5-7,10-11,14-15H,12-13H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRFEKRJNZQOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC(=CC=C3)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)

![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)